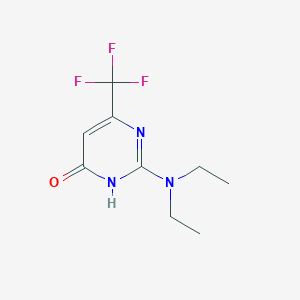
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with diethylamino, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-hydroxy-6-trifluoromethylpyrimidine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-trifluoromethylpyrimidine: Similar structure but lacks the diethylamino group.
2-Amino-6-trifluoromethyl-1H-pyrimidin-4-one: Similar structure but with different functional groups.
Uniqueness
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12F3N3O |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(diethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12F3N3O/c1-3-15(4-2)8-13-6(9(10,11)12)5-7(16)14-8/h5H,3-4H2,1-2H3,(H,13,14,16) |
InChI Key |
KXEVHRJJOAFGFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















